molecular formula C5F10O B158337 Heptafluoropropyl trifluorovinyl ether CAS No. 1623-05-8

Heptafluoropropyl trifluorovinyl ether

Cat. No.: B158337
CAS No.: 1623-05-8
M. Wt: 266.04 g/mol
InChI Key: KHXKESCWFMPTFT-UHFFFAOYSA-N
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Description

Heptafluoropropyl trifluorovinyl ether (PPVE, CAS 1623-05-8) is a fluorinated ether with the molecular formula C₅F₁₀O and a molecular weight of 266.04 g/mol . It is a colorless liquid with a boiling point of 35°C and a density of 1.53–1.61 g/cm³ . PPVE is highly flammable (R12 hazard code) and primarily used as a comonomer in fluoropolymers to enhance thermal stability, chemical resistance, and processability . Its synthesis involves the pyrolysis of sodium salts derived from hexafluoropropylene oxide (HFPO) trimer degradation products, achieving yields of ~79% .

Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-3-(1,2,2-trifluoroethenoxy)propane
Source PubChem
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InChI

InChI=1S/C5F10O/c6-1(7)2(8)16-5(14,15)3(9,10)4(11,12)13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXKESCWFMPTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70087-25-1
Record name Propane, 1,1,1,2,2,3,3-heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]-, homopolymer
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DSSTOX Substance ID

DTXSID0061826
Record name Perfluoropropyl trifluorovinyl ether
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Molecular Weight

266.04 g/mol
Source PubChem
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Physical Description

Liquid
Record name Propane, 1,1,1,2,2,3,3-heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]-
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CAS No.

1623-05-8
Record name 1,1,1,2,2,3,3-Heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]propane
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Perfluoro(propyl vinyl ether)
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Record name Propane, 1,1,1,2,2,3,3-heptafluoro-3-[(1,2,2-trifluoroethenyl)oxy]-
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Record name Perfluoropropyl trifluorovinyl ether
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Record name 1,1,1,2,2,3,3-heptafluoro-3-[(trifluorovinyl)oxy]propane
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Record name PERFLUORO(PROPYL VINYL ETHER)
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Preparation Methods

Key Process Parameters:

  • Temperature : 160–165°C

  • Pressure : Autogenous (sealed system)

  • Yield : 50% (15.3 g product)

  • Purification : Water washing followed by drying over Na₂SO₄

This method’s moderate yield stems from competing side reactions, including incomplete ammonolysis and hydrolysis of intermediates. However, its simplicity and minimal purification requirements make it suitable for laboratory-scale synthesis.

Sodium Alkoxide/HFPO Reaction Followed by Thermolysis

A novel approach developed by Lousenberg and Shoichet utilizes sodium alkoxides derived from oligoether alcohols (e.g., 2-(2-ethoxyethoxy)ethanol) to ring-open HFPO, forming 2-alkoxy-2,3,3,3-tetrafluoropropionic acid esters. Subsequent hydrolysis yields sodium 2-alkoxy-2,3,3,3-tetrafluoropropionates, which are silylated with chlorotrimethylsilane to form trimethylsilyl esters. Vacuum thermolysis of these esters at 140–150°C induces decarboxylation, producing this compound.

Reaction Pathway and Efficiency:

StepReagents/ConditionsYield
HFPO ring-openingNa alkoxide, DME, 30°C55–63%
SilylationClSi(CH₃)₃, THF>90%
Thermolysis140–150°C, vacuum55–63%

This method avoids the high pressures of autoclave synthesis and achieves higher yields through controlled thermolysis. The use of trimethylsilyl esters suppresses side reactions, such as trifluoroacetate formation, which plague direct thermolysis of sodium carboxylates.

Catalytic Decarboxylation of Perfluoropropionyl Fluoride Derivatives

CN103864583A discloses a two-step process involving (1) salt formation between perfluoro-2-propoxy propionyl fluoride and a salt-forming agent (e.g., K₂CO₃) in an organic solvent, followed by (2) decarboxylation catalyzed by transition metals (e.g., Pd/C). The decarboxylation step eliminates CO₂, forming the target ether.

Comparative Analysis of Preparation Methods

MethodYieldTemperature RangePressureScalability
Autoclave ammonolysis50%160–165°CHighModerate
Alkoxide/HFPO route55–63%30–150°CAmbientHigh
Catalytic decarboxylationN/A80–100°CAmbientHigh

The alkoxide/HFPO method balances yield and scalability, making it favorable for industrial applications. In contrast, catalytic decarboxylation offers energy efficiency but requires further yield optimization. Autoclave synthesis remains a fallback for laboratories lacking specialized vacuum systems.

Mechanistic Insights and Side Reactions

Autoclave Route:

Ammonia acts as both a base and nucleophile, attacking the electrophilic trifluorovinyl carbon. Competing hydrolysis generates minor byproducts, necessitating aqueous workups.

Thermolysis Pathway:

Trimethylsilyl esters undergo heterolytic cleavage, forming a fluorinated carbene intermediate that rearranges to the trifluorovinyl ether. The presence of KF catalyzes desilylation, preventing retro-aldol side reactions.

Decarboxylation Mechanism:

The catalyst facilitates C–CO₂ bond cleavage via a radical or concerted pathway, with CO₂ evolution driving the reaction forward .

Scientific Research Applications

Scientific Research Applications

  • Polymer Chemistry
    • Monomer for Fluorinated Polymers : PPVE is utilized as a monomer in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability. These polymers find applications in coatings, sealants, and adhesives that require durability under harsh conditions .
  • Biological Applications
    • Medical Devices : Due to its biocompatibility and resistance to degradation, PPVE is suitable for use in medical devices. Its properties help ensure that devices maintain functionality without leaching harmful substances .
    • Drug Delivery Systems : The compound's unique characteristics make it a candidate for drug delivery systems that require controlled release and stability in biological environments.
  • Industrial Uses
    • Fuel Cells and Batteries : PPVE is employed in the production of membranes for fuel cells and batteries. Its chemical resistance is crucial in these applications where exposure to aggressive chemicals can occur .
    • High-Performance Materials : The compound's excellent thermal stability makes it ideal for high-performance materials used in aerospace and automotive industries .

Case Study 1: Fluorinated Polymer Synthesis

A study demonstrated the use of this compound as a monomer for synthesizing a new class of fluorinated polymers. The resulting polymers exhibited superior thermal stability and resistance to solvents compared to traditional polymers. This advancement has implications for developing materials used in extreme environments.

Case Study 2: Medical Device Coatings

Research involving PPVE-based coatings showed significant improvements in the biocompatibility of medical implants. The coatings reduced inflammation and improved integration with biological tissues, highlighting the potential for enhanced patient outcomes.

Environmental Considerations

Given its classification as a per- and polyfluoroalkyl substance (PFAS), environmental assessments have been conducted to evaluate the risks associated with PPVE. The findings indicate that while the compound is stable and resistant to degradation, its presence in the environment necessitates careful monitoring due to potential accumulation in ecosystems .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares PPVE with structurally related perfluoroalkyl vinyl ethers (PAVEs) and other fluorinated compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Structural Feature
PPVE 1623-05-8 C₅F₁₀O 266.04 35 Heptafluoropropyl trifluorovinyl ether
Pentafluoroethyl Trifluorovinyl Ether (PEVE) 10493-43-3 C₄F₈O 216.03 N/A Pentafluoroethyl trifluorovinyl ether
Trifluoromethyl Trifluorovinyl Ether (PMVE) N/A C₃F₆O 182.02 N/A Trifluoromethyl trifluorovinyl ether
Heptafluorobutyronitrile (C₄F₇N) N/A C₄F₇N 195.05 -4 Fluorinated nitrile (Novec 4710)
Perfluoro(2-methyl-3-oxahexanoyl) Fluoride N/A C₅F₁₀O₂ 298.04 N/A Fluorinated ketone (ABB insulation gas)

Key Observations :

  • PPVE has a longer perfluoroalkyl chain (C₃F₇) compared to PEVE (C₂F₅) and PMVE (CF₃), which influences its reactivity and polymer properties .
  • Fluorinated nitriles (e.g., C₄F₇N) and ketones (e.g., C₅F₁₀O₂) differ in functional groups, leading to distinct applications in electrical insulation .

Thermal and Material Performance

PPVE-based copolymers exhibit superior thermal stability compared to non-fluorinated polymers. For example:

  • Copolymers of PPVE with tetrafluoroethylene (TFE) show melt-processability and glass transition temperatures (Tg) exceeding 15°C above poly(methyl methacrylate) (PMMA) .
  • In contrast, PMMA crosslinked with aryl trifluorovinyl ethers (e.g., TFVOPMA) achieves a 47°C increase in thermal decomposition temperature (Td,5%) compared to pure PMMA .

Comparison with Other PAVEs :

  • PMVE and PEVE are used in fluoroelastomers (e.g., FFKM) for low-temperature flexibility and chemical resistance .
  • PPVE ’s longer alkyl chain enhances thermal stability in perfluoroalkoxy (PFA) plastics, making it suitable for high-performance seals and coatings .

Q & A

Q. What are the established synthetic routes for HFP-TFVE, and how can reaction yields be optimized?

HFP-TFVE is synthesized via decomposition of perfluoro(2-methyl-3-oxahexyl) fluoride, achieving ~79% yield under controlled conditions . Advanced methods involve catalytic systems like CsF/tetraglyme, which degrade hexafluoropropylene oxide (HFPO) oligomers into intermediates for HFP-TFVE production . Optimization requires precise temperature control (e.g., 35°C boiling point) and inert atmospheres to avoid side reactions. Gas chromatography (GC) and NMR are critical for monitoring purity .

Q. Which analytical techniques are recommended for characterizing HFP-TFVE’s purity and structure?

Key methods include:

  • GC-MS : Quantifies volatile impurities and confirms molecular weight (266.04 g/mol) .
  • FTIR : Identifies functional groups (e.g., C-F stretches at 1100–1300 cm⁻¹) .
  • ¹⁹F NMR : Resolves structural isomers and confirms trifluorovinyl ether linkages . Discrepancies in reported boiling points (e.g., 35°C vs. 51.5°C ) highlight the need for calibrated equipment and standardized protocols.

Q. What safety precautions are essential when handling HFP-TFVE in laboratory settings?

HFP-TFVE is highly flammable (R12 classification) and a respiratory irritant (H335) . Use explosion-proof fume hoods, static-free equipment, and personal protective gear (nitrile gloves, safety goggles). Storage should be in sealed, inert containers at ≤25°C .

Advanced Research Questions

Q. How does HFP-TFVE enhance the properties of fluorinated copolymers?

HFP-TFVE is copolymerized with tetrafluoroethylene (TFE) to produce materials with improved thermal stability and chemical resistance. For example, crosslinked poly(methyl methacrylate) containing HFP-TFVE-derived perfluorocyclobutyl (PFCB) moieties shows a 47°C increase in thermal decomposition temperature (Td,5%) compared to pure PMMA . Radical copolymerization with methyl methacrylate (MMA) requires initiators like AIBN and precise stoichiometry .

Q. What methodologies assess HFP-TFVE’s environmental persistence and degradation pathways?

  • High-resolution mass spectrometry (HRMS) : Detects degradation products like pentafluoropropionyl fluoride (PPF) in environmental samples .
  • OECD 301B tests : Evaluate biodegradability; HFP-TFVE’s ether bonds resist hydrolysis, suggesting long-term persistence .
  • Fluorine-selective electrodes : Monitor fluoride release during UV degradation studies .

Q. How can researchers resolve contradictions in reported physical properties of HFP-TFVE?

Discrepancies in boiling points (e.g., 35°C vs. 51.5°C) may arise from impurities or measurement techniques. Researchers should:

  • Validate purity via GC and elemental analysis.
  • Use dynamic boiling point apparatus with inert gas purging to avoid decomposition .

Q. What strategies improve HFP-TFVE’s thermal stability in high-performance polymers?

Incorporating HFP-TFVE into crosslinked networks via [2+2] cycloaddition of trifluorovinyl ether (TFVE) groups enhances stability. For example, crosslinked PMMA with PFCB units exhibits no detectable glass transition (Tg) and reduced water absorption . Thermogravimetric analysis (TGA) under nitrogen is critical for evaluating stability.

Q. How can HFP-TFVE degradation be leveraged for synthesizing industrially valuable fluorinated compounds?

Catalytic degradation of HFPO oligomers using CsF/tetraglyme yields PPF, a precursor for GenX (ammonium perfluoro-2-propoxypropanoate) and Novec 1230 . Reaction conditions (e.g., 80°C, 24h) and stoichiometric ratios must be optimized to minimize byproducts.

Methodological Considerations

  • Experimental Design : Use DOE (Design of Experiments) to optimize copolymerization parameters (e.g., monomer ratios, initiator concentration) .
  • Data Contradictions : Replicate experiments using traceable reference standards and report uncertainty intervals for physical properties .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptafluoropropyl trifluorovinyl ether
Reactant of Route 2
Heptafluoropropyl trifluorovinyl ether

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